molecular formula C10H9NO3 B1609629 (5-pyridin-3-yloxyfuran-2-yl)methanol CAS No. 857284-15-2

(5-pyridin-3-yloxyfuran-2-yl)methanol

Cat. No.: B1609629
CAS No.: 857284-15-2
M. Wt: 191.18 g/mol
InChI Key: REBRKTCCWUSAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-pyridin-3-yloxyfuran-2-yl)methanol: is an organic compound that features both pyridine and furan rings connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-pyridin-3-yloxyfuran-2-yl)methanol typically involves the reaction of 3-hydroxypyridine with 2-furylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage between the pyridine and furan rings.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-pyridin-3-yloxyfuran-2-yl)methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or furan rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products:

    Oxidation: Formation of pyridine-3-carboxylic acid and 2-furancarboxylic acid.

    Reduction: Formation of [5-(Pyrid-3-yloxy)-2-furyl]methane.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine:

    Drug Development: Its unique structure can be modified to develop potential therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5-pyridin-3-yloxyfuran-2-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    [5-(Pyrid-3-yloxy)-2-furyl]methane: Similar structure but lacks the hydroxyl group.

    [5-(Pyrid-3-yloxy)-2-furyl]carboxylic acid: Contains a carboxyl group instead of a hydroxyl group.

Uniqueness:

    Hydroxyl Group: The presence of the hydroxyl group in (5-pyridin-3-yloxyfuran-2-yl)methanol provides unique reactivity and interaction potential compared to its analogs.

    Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

IUPAC Name

(5-pyridin-3-yloxyfuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBRKTCCWUSAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428209
Record name [5-(Pyrid-3-yloxy)-2-furyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-15-2
Record name [5-(Pyrid-3-yloxy)-2-furyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-pyridin-3-yloxyfuran-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-pyridin-3-yloxyfuran-2-yl)methanol
Reactant of Route 3
(5-pyridin-3-yloxyfuran-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-pyridin-3-yloxyfuran-2-yl)methanol
Reactant of Route 5
(5-pyridin-3-yloxyfuran-2-yl)methanol
Reactant of Route 6
(5-pyridin-3-yloxyfuran-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.